4-Bromo-2-(4-fluorophenyl)thiazole CAS 883230-65-7 properties
4-Bromo-2-(4-fluorophenyl)thiazole CAS 883230-65-7 properties
A Strategic Scaffold for Heterocyclic Library Design[1]
CAS: 883230-65-7 Formula: C₉H₅BrFNS Molecular Weight: 258.11 g/mol [1][2]
Executive Summary
In the landscape of modern medicinal chemistry, 4-Bromo-2-(4-fluorophenyl)thiazole represents a "privileged structure"—a scaffold capable of providing high-affinity ligands for diverse biological targets. This compound is not merely an intermediate; it is a bifunctional molecular platform. The 2-position aryl group confers metabolic stability and lipophilicity via the fluorine substituent, while the 4-position bromine serves as a highly versatile handle for downstream diversification.[1]
This guide details the physicochemical properties, validated synthetic protocols, and strategic applications of this compound, emphasizing its role in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors.[1]
Chemical Identity & Physicochemical Properties[2][3][4][5]
The thiazole ring acts as a bioisostere for pyridine and oxazole, often improving metabolic stability and modulating
| Property | Value |
| IUPAC Name | 4-Bromo-2-(4-fluorophenyl)-1,3-thiazole |
| CAS Number | 883230-65-7 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 82–86 °C (Typical for class; varies by purity) |
| Boiling Point | ~340 °C (Predicted at 760 mmHg) |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) |
| LogP | ~3.8 (High lipophilicity due to Br/F substitution) |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water |
Synthetic Methodologies
The synthesis of 4-Bromo-2-(4-fluorophenyl)thiazole relies on the regioselective reactivity of the thiazole core.[1] The most robust industrial and laboratory scale route utilizes a site-selective Suzuki-Miyaura cross-coupling.[1]
3.1 The Regioselectivity Principle
Thiazole rings possess distinct electronic environments at C2, C4, and C5.[1]
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C2 Position: Most electron-deficient (situated between electronegative N and S).[1] It undergoes oxidative addition with Pd(0) fastest.
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C4/C5 Positions: Less reactive.
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Implication: In 2,4-dibromothiazole , the C2-bromide is significantly more reactive than the C4-bromide.[1] This allows for the selective installation of the aryl group at C2, leaving the C4-bromide intact for later steps.[1][3]
3.2 Validated Protocol: Regioselective Suzuki Coupling
Reaction Scheme:
2,4-Dibromothiazole + (4-Fluorophenyl)boronic acid
Step-by-Step Methodology:
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Reagents:
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Procedure:
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Charge a reaction vessel with 2,4-dibromothiazole, boronic acid, and Pd catalyst under an inert atmosphere (Nitrogen or Argon).[1]
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Add the deoxygenated solvent mixture and the aqueous base.
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Heat the mixture to reflux (approx. 80–90 °C) for 4–6 hours. Note: Monitor by TLC/LCMS. Over-reaction can lead to bis-arylation, though the rate difference usually protects the C4 position.[1]
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Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
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Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product elutes before any bis-coupled byproduct.[1]
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Why this works: The electronic deficiency at C2 facilitates faster oxidative addition of the C2-Br bond to the Palladium center compared to the C4-Br bond, ensuring high regioselectivity.[1]
Caption: Regioselective synthesis pathway exploiting the electronic differentiation of the thiazole ring.
Reactivity & Applications in Drug Discovery
Once synthesized, CAS 883230-65-7 becomes a versatile "linchpin" molecule. The remaining bromine at C4 is now the reactive center, allowing for the construction of complex libraries.
4.1 Functionalization of the C4-Handle
The C4-bromide is less reactive than C2 but still highly amenable to transition-metal catalyzed couplings under slightly more forcing conditions or using specialized ligands (e.g., Buchwald ligands).[1]
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Suzuki-Miyaura (C-C Bond): Coupling with aryl/heteroaryl boronic acids to create 2,4-diarylthiazoles (common in kinase inhibitors).[1]
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Buchwald-Hartwig (C-N Bond): Reaction with amines to form 4-aminothiazoles.[1]
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Sonogashira (C-C Alkyne): Introduction of alkynes for click chemistry or rigid linkers.
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Negishi Coupling: Use of organozinc reagents for alkylation.
4.2 Therapeutic Relevance[4]
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Kinase Inhibitors: The 2,4-disubstituted thiazole motif is a core scaffold in inhibitors of c-Met , VEGFR , and CDK kinases.[1] The nitrogen of the thiazole often acts as a hydrogen bond acceptor in the ATP-binding hinge region.[1]
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Antiparasitic Agents: Analogs of this scaffold have shown potency against Trypanosoma brucei (Sleeping Sickness), where the lipophilic fluorophenyl group aids in penetrating the parasite's membrane.
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Metabolic Stability: The 4-fluorophenyl group is strategically placed to block metabolic soft spots, extending the in vivo half-life of the final drug candidate.[1]
Caption: Divergent synthesis capabilities of the scaffold yielding diverse bioactive classes.
Handling & Safety (SDS Summary)
While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions for halogenated heteroaromatics.
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Hazard Classification (GHS):
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PPE: Nitrile gloves, safety goggles, and lab coat. All operations involving heating or silica gel chromatography should be performed in a fume hood.
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Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability) under inert gas to prevent slow hydrolysis or discoloration.
References
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Regioselectivity in Thiazole Coupling: Strotman, N. A., et al. "Reaction Development and Mechanistic Study of a Regioselective Suzuki−Miyaura Coupling of 2,4-Dibromothiazole."[1] Journal of Organic Chemistry, 2010. Link
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General Thiazole Synthesis: Bach, T., & Hecht, S. "Regioselective Cross-Coupling Reactions of 2,4-Dibromothiazole."[1] Organic Letters, 2002. Link
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Medicinal Applications (Kinase Inhibitors): Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[1] Journal of Medicinal Chemistry, 2004. Link
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Vendor Data & Safety: BLDpharm Product Data for CAS 883230-65-7.[1][2] Link
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Trypanocidal Activity of Thiazoles: Papadopoulou, M. V., et al. "Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei."[1] Bioorganic & Medicinal Chemistry, 2016. Link
